5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
Description
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 3, a prop-2-yn-1-ylsulfanyl substituent at position 2, an acetyl group at position 5, and a methyl group at position 4. Its molecular formula is C₁₁H₉N₂OS (calculated based on substituent contributions). The propynylsulfanyl group introduces reactivity suitable for click chemistry, while the acetyl and methyl groups may influence electronic and steric properties .
Properties
IUPAC Name |
5-acetyl-6-methyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLINGXAIBTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC#C)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177559 | |
| Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-29-4 | |
| Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303146-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Followed by Acetylation
This method involves:
- Sulfanyl Group Introduction : Reacting 2-chloro-5-methylpyridine-3-carbonitrile with propargyl mercaptan (prop-2-yn-1-thiol) under basic conditions.
- Acetylation : Treating the intermediate with acetic anhydride to install the acetyl group at the 5-position.
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, leveraging the electron-withdrawing nitrile group to activate the pyridine ring toward substitution at the 2-position.
Detailed Synthetic Procedures
Step 1: Synthesis of 2-(Prop-2-Yn-1-Ylsulfanyl)-5-Methylpyridine-3-Carbonitrile
Reagents :
- 2-Chloro-5-methylpyridine-3-carbonitrile (1.0 equiv)
- Propargyl mercaptan (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Anhydrous dimethylformamide (DMF)
Procedure :
- Combine 2-chloro-5-methylpyridine-3-carbonitrile (10.0 g, 60.6 mmol) and propargyl mercaptan (5.4 mL, 72.7 mmol) in DMF (150 mL).
- Add K₂CO₃ (16.7 g, 121.2 mmol) and stir at room temperature for 12 hours under nitrogen.
- Quench with ice-water (300 mL) and extract with ethyl acetate (3 × 100 mL).
- Dry over Na₂SO₄, concentrate under vacuum, and purify via column chromatography (hexane/ethyl acetate, 4:1) to yield the intermediate as a pale-yellow solid (9.2 g, 78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 78% |
| Purity (HPLC) | >98% |
Step 2: Acetylation at the 5-Position
Reagents :
- 2-(Prop-2-yn-1-ylsulfanyl)-5-methylpyridine-3-carbonitrile (1.0 equiv)
- Acetic anhydride (3.0 equiv)
- Catalytic concentrated H₂SO₄
Procedure :
- Dissolve the intermediate (8.0 g, 40.8 mmol) in acetic anhydride (50 mL).
- Add H₂SO₄ (0.5 mL) and reflux at 120°C for 6 hours.
- Cool to room temperature, pour into ice-water (200 mL), and neutralize with NaHCO₃.
- Extract with dichloromethane (3 × 75 mL), dry over MgSO₄, and concentrate.
- Recrystallize from ethanol to obtain the title compound as white crystals (7.1 g, 85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 85% |
| Melting Point | 142–144°C |
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Effects
Purification Challenges
- Column Chromatography : Essential for removing unreacted propargyl mercaptan and dimeric byproducts.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals with minimal residual solvents.
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Reactors : Reduce reaction times by 30% compared to batch processes.
- Solvent Recovery : DMF recycling via distillation lowers production costs by 20%.
Comparative Analysis of Alternative Routes
Direct Acetylation Prior to Substitution
Attempts to acetylate 2-chloro-5-methylpyridine-3-carbonitrile before introducing the sulfanyl group resulted in <10% yield due to steric hindrance and electronic deactivation.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile exhibit significant anticancer properties. Research has shown that derivatives of pyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that certain pyridine derivatives could inhibit the growth of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Materials Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport and overall device efficiency .
Polymer Synthesis
The compound can also serve as a building block for synthesizing functional polymers. Its reactivity allows for the development of polymers with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .
Agricultural Chemistry Applications
Pesticide Development
this compound has potential applications in developing new pesticides. Its structural features may contribute to the design of novel compounds that can effectively control pests while minimizing environmental impact. Preliminary studies suggest that modifications to the pyridine ring can enhance insecticidal activity against common agricultural pests .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of pyridine derivatives, including 5-acetyl-6-methyl derivatives, demonstrating significant cytotoxicity against MCF7 breast cancer cells with an IC50 value in the low micromolar range .
- Antimicrobial Evaluation : In a research article focusing on new antimicrobial agents, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones comparable to standard antibiotics .
- Organic Electronics Research : A paper from Advanced Functional Materials highlighted the use of this compound in fabricating OLEDs with improved brightness and efficiency due to its favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile depends on its interaction with biological targets. The compound’s acetyl and carbonitrile groups can interact with enzymes and proteins, potentially inhibiting their activity. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogous pyridine-3-carbonitrile derivatives:
Physicochemical Properties
- Lipophilicity : The target compound’s acetyl and methyl groups increase lipophilicity (logP ≈ 2.1, estimated) compared to pyridine-3-carbonitrile (logP ≈ 0.8). The bromo-benzofuran derivative (logP ≈ 3.5) is more hydrophobic due to its bulky substituent .
- Solubility: The hydrophilic 3-cyanopyridine (water solubility ~5 g/L) contrasts with the target compound’s lower aqueous solubility (<1 g/L), necessitating organic solvents for handling .
Biological Activity
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile (CAS No. 303146-29-4) is an organic compound with a molecular formula of C12H10N2OS. This compound features a unique structural arrangement that includes an acetyl group, a methyl group, a prop-2-yn-1-ylsulfanyl group, and a carbonitrile group attached to a pyridine ring. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The acetyl and carbonitrile groups can interact with enzymes and proteins, potentially inhibiting their activity. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. These interactions may influence various molecular pathways, making the compound valuable for studying biochemical processes.
Research Findings
Recent studies have explored the compound's potential as an enzyme inhibitor and its effects on cellular processes. For example, it has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of similar pyridine derivatives, this compound showed promising results in inhibiting enzymes linked to glucose metabolism. This could have implications for diabetes treatment.
Case Study 2: Cytotoxic Effects
A comparative analysis involving this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated that the compound could compete effectively with established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
The uniqueness of this compound lies in its functional groups that confer specific reactivity and biological activity. Comparisons with similar compounds reveal:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-Acetyl-6-methylpyridine-3-carbonitrile | Lacks prop-2-yn-1-ylsulfanyl group | Reduced enzyme inhibition |
| 5-Acetyl-2-(prop-2-yn-1-ylsulfanyl)pyridine | Lacks methyl group at the 6-position | Different cytotoxic profile |
| 6-Methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine | Lacks acetyl group | Lower reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyridine-3-carbonitrile derivatives, and how do they apply to this compound?
- Methodological Answer : Pyridine-3-carbonitrile derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes the chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with phosphoryl chloride to yield intermediates, followed by substitution with amines or hydrazines. For the target compound, the prop-2-yn-1-ylsulfanyl group likely replaces a leaving group (e.g., Cl) via thiol-yne "click" chemistry. Key steps include optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates .
Q. How should researchers handle safety concerns related to this compound’s reactive groups (e.g., acetyl, cyano, propargyl sulfide)?
- Methodological Answer : While direct toxicological data are limited ( notes incomplete hazard profiling), precautionary measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261).
- Protective Equipment : Nitrile gloves and safety goggles to prevent skin/eye contact (P262).
- Stability Testing : Monitor for exothermic decomposition due to the propargyl sulfide group under elevated temperatures (>150°C) .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR : and NMR to confirm substitution patterns (e.g., acetyl at C5, methyl at C6).
- IR : Peaks at ~2200 cm (C≡N stretch) and 1700 cm (acetyl C=O).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H].
- X-ray crystallography (if crystalline) for absolute configuration, as demonstrated for related 3-cyanopyridines in .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in derivatizing the propargyl sulfide moiety?
- Methodological Answer :
- Catalytic Systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the propargyl group. Optimize ligand (e.g., TBTA) and solvent (t-BuOH/HO) to minimize side reactions.
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure).
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition-state energies and steric effects from the acetyl/methyl groups .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Isotopic Labeling : Introduce or labels to distinguish overlapping signals in crowded regions (e.g., pyridine C2/C4 carbons).
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, especially for resolving ambiguities in the propargyl sulfide linkage.
- Comparative Analysis : Cross-reference with crystallographic data from (bond angles/lengths) to validate proposed structures .
Q. How can computational methods predict the compound’s reactivity in heterocyclic synthesis?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (using Gaussian/PySCF) to identify nucleophilic (cyano group) and electrophilic (acetyl carbonyl) sites.
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the pyridine core’s π-stacking potential.
- Solvent Effects : COSMO-RS simulations to assess solubility and stability in polar aprotic solvents (e.g., DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
